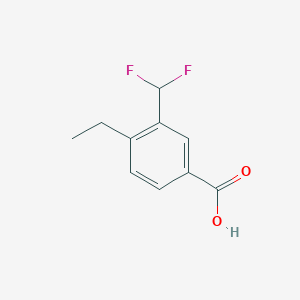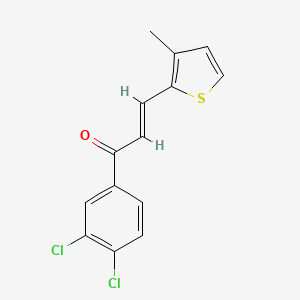![molecular formula C18H29N3O3 B2722726 N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]acetamide CAS No. 2108404-20-0](/img/structure/B2722726.png)
N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]acetamide, also known as CPP-115, is a novel compound that has gained significant attention in the field of neuroscience research. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the brain.
作用机制
N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, this compound increases GABA levels in the brain, leading to increased inhibitory neurotransmission. This results in a decrease in neuronal excitability and can have a calming effect on the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. In addition to its anticonvulsant, anxiolytic, and antidepressant effects, this compound has been shown to increase GABA levels in the brain, decrease glutamate levels, and increase the expression of GABA receptors. These effects suggest that this compound may have a broader therapeutic potential beyond its initial indications.
实验室实验的优点和局限性
N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]acetamide has several advantages for lab experiments, including its potency and selectivity for GABA transaminase inhibition. This allows for precise modulation of GABA levels in the brain, making it an excellent tool for studying the role of GABA in neurological disorders. However, this compound has some limitations, including its poor solubility in water, which can make dosing and administration difficult. Additionally, this compound has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for research on N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]acetamide. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, further studies are needed to understand the long-term effects of this compound on brain function and behavior. Finally, the development of more efficient synthesis methods for this compound could improve its availability and accessibility for research purposes.
Conclusion:
This compound is a promising compound for the study and treatment of neurological disorders. Its ability to increase GABA levels in the brain has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. While there are some limitations to its use in lab experiments, this compound has several advantages, including its potency and selectivity for GABA transaminase inhibition. Future research on this compound could lead to new treatments for neurological disorders and a better understanding of the role of GABA in brain function and behavior.
合成方法
N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]acetamide is synthesized through a multistep process that involves the reaction of several reagents. The synthesis begins with the reaction of 1-cyanocyclohexane with sodium hydride to form 1-cyanocyclohexyl sodium salt. This intermediate is then reacted with 3-(2-hydroxycyclopentyl)morpholine to form the desired product, this compound. The final compound is purified through a series of chromatography techniques to obtain a pure product.
科学研究应用
N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]acetamide has been extensively studied in the field of neuroscience research due to its ability to increase GABA levels in the brain. GABA is a neurotransmitter that plays a critical role in regulating neuronal excitability and is involved in several neurological disorders, including epilepsy, anxiety, and depression. This compound has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models, making it a promising candidate for the treatment of these disorders.
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c19-13-18(7-2-1-3-8-18)20-17(23)11-21-9-10-24-12-15(21)14-5-4-6-16(14)22/h14-16,22H,1-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHKXHIKVFLFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCOCC2C3CCCC3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[6-acetamido-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2722644.png)

![3-(4-Chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2722650.png)
![7-[(2-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![2-[2-oxo-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2722652.png)
![5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2722656.png)
![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2722658.png)
![2-[({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)ethanimidoyl]pyrazine](/img/structure/B2722659.png)

![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2722662.png)
![1-Prop-2-enoyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)piperidine-4-carboxamide](/img/structure/B2722664.png)

